

Comparative Analysis of FPL-55712 Cross-reactivity with Cysteinyl-Leukotriene Receptors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **FPL-55712**

Cat. No.: **B1673991**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological activity of **FPL-55712** at the cysteinyl-leukotriene 1 (CysLT₁) and cysteinyl-leukotriene 2 (CysLT₂) receptors. **FPL-55712**, a chromone carboxylic acid, was the first selective antagonist of what were then termed slow-reacting substance of anaphylaxis (SRS-A), now known to be the cysteinyl-leukotrienes (CysLTs)^[1]. This guide summarizes the available experimental data on its receptor selectivity and provides detailed experimental methodologies for context.

Introduction to Cysteinyl-Leukotriene Receptors

Cysteinyl-leukotrienes—leukotriene C₄ (LTC₄), leukotriene D₄ (LTD₄), and leukotriene E₄ (LTE₄)—are potent lipid mediators of inflammation and allergic responses. They exert their effects through at least two distinct G protein-coupled receptors (GPCRs), CysLT₁ and CysLT₂.

- CysLT₁ Receptor: This receptor has a high affinity for LTD₄ (LTD₄ > LTC₄ > LTE₄). Its activation is linked to bronchoconstriction, vascular permeability, and eosinophil recruitment. Antagonists selective for CysLT₁ are clinically used in the treatment of asthma and allergic rhinitis^[2].
- CysLT₂ Receptor: This receptor binds LTC₄ and LTD₄ with equally high affinity (LTC₄ = LTD₄ >> LTE₄). It is expressed in various tissues, including the heart, brain, and endothelial cells, and is implicated in cardiovascular responses and inflammation. Critically, the CysLT₂ receptor is resistant to classical CysLT₁-selective antagonists^{[3][4]}.

Quantitative Comparison of Antagonist Activity

FPL-55712 is a prototype antagonist that predates the molecular cloning of the CysLT receptors. Historical pharmacological studies in tissue preparations, such as the guinea pig trachea, established its potency at what is now recognized as the CysLT₁ receptor. Direct quantitative testing of **FPL-55712** on the cloned human CysLT₂ receptor is not readily available in published literature. However, extensive characterization of newer, structurally-related CysLT₁ antagonists demonstrates a clear pattern of selectivity, with negligible activity at the CysLT₂ receptor. This strongly suggests a similar selectivity profile for the prototype **FPL-55712**.

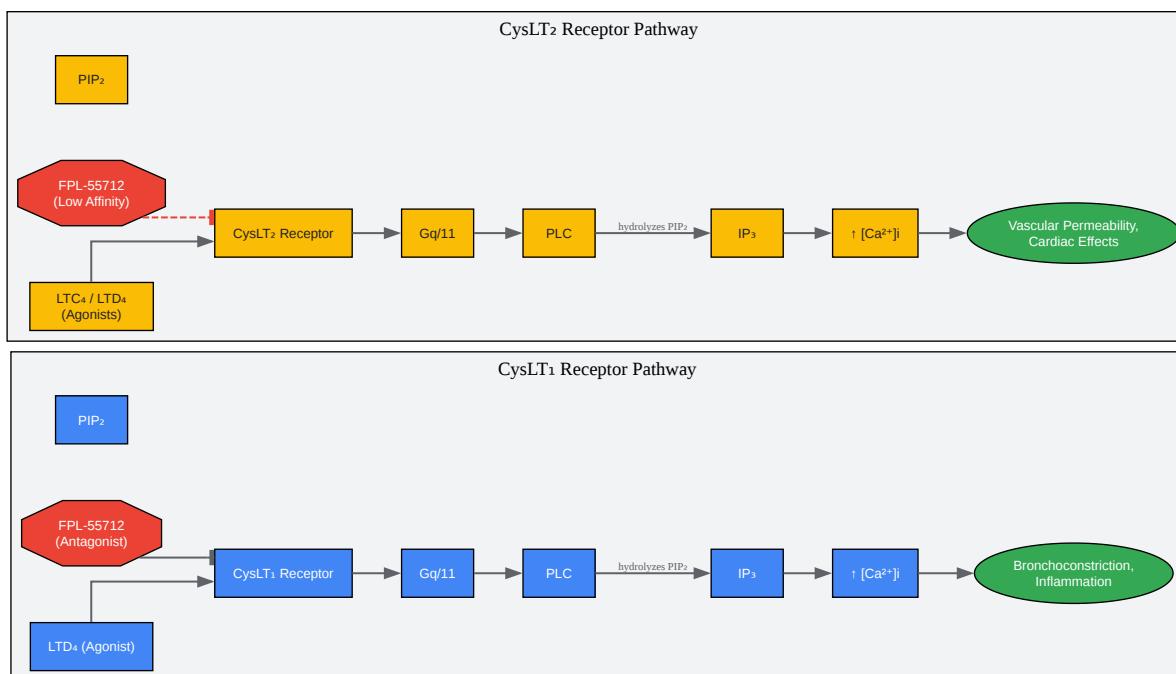
The table below summarizes the antagonist potency of **FPL-55712** at the CysLT₁ receptor and compares it with the potencies of other well-characterized CysLT₁ antagonists at both CysLT₁ and CysLT₂ receptors.

Compound	Receptor	Agonist Challenged	Preparation	Potency (pA ₂)	Potency (IC ₅₀ , nM)	Selectivity (CysLT ₁ /CysLT ₂)
FPL-55712	CysLT ₁	LTD ₄	Guinea Pig Trachea	6.9	Not Reported	Inferred High
FPL-55712	CysLT ₂	LTC ₄ /LTD ₄	Recombinant Human	Not Reported	> 10,000 (Inferred)	Inferred High
Montelukast	CysLT ₁	LTD ₄	Recombinant Human	Not Reported	0.23	> 43,478-fold
Montelukast	CysLT ₂	LTD ₄	Recombinant Human	Not Reported	> 10,000	> 43,478-fold
Zafirlukast	CysLT ₁	LTD ₄	Recombinant Human	Not Reported	0.4	> 25,000-fold
Zafirlukast	CysLT ₂	LTD ₄	Recombinant Human	Not Reported	> 10,000	> 25,000-fold
Pranlukast	CysLT ₁	LTD ₄	Recombinant Human	Not Reported	1.8	> 5,555-fold
Pranlukast	CysLT ₂	LTD ₄	Recombinant Human	Not Reported	> 10,000	> 5,555-fold

Data for Montelukast, Zafirlukast, and Pranlukast are derived from functional antagonism assays in HEK293T cells expressing the recombinant human CysLT₂ receptor[3][4]. The pA₂ value for **FPL-55712** is from classical pharmacological studies on guinea pig trachea, a tissue rich in CysLT₁ receptors. The inferred IC₅₀ for **FPL-55712** at CysLT₂ is based on the established resistance of this receptor to CysLT₁-selective antagonists[3].

Visualized Signaling Pathways and Experimental Workflow

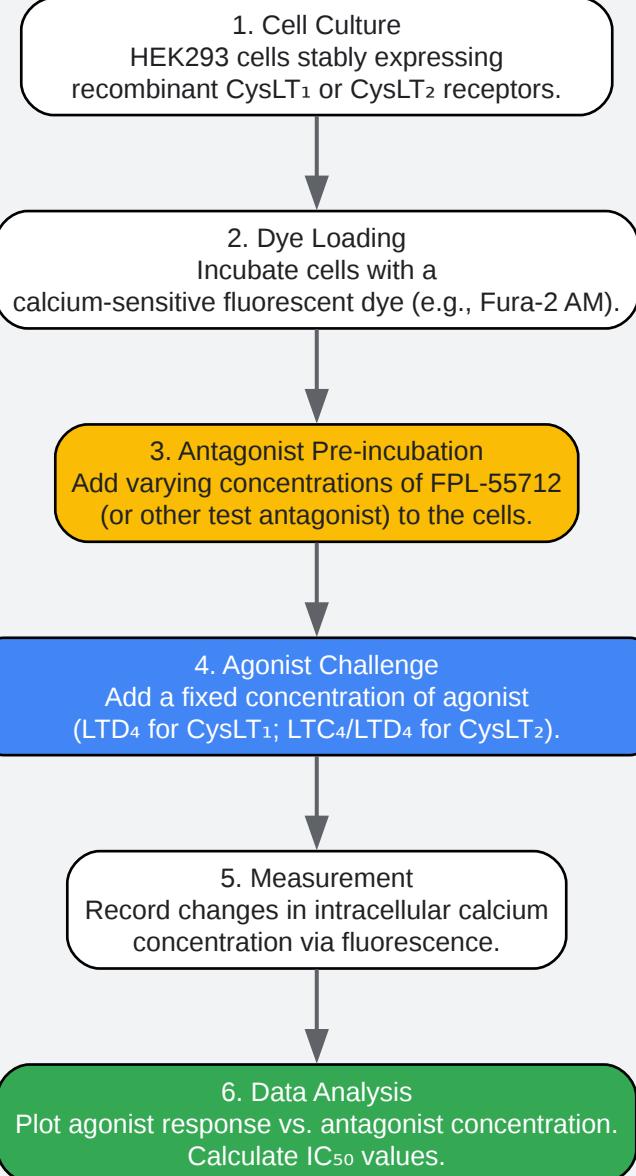
To better understand the molecular context and experimental design, the following diagrams illustrate the signaling pathways of CysLT receptors and a typical workflow for assessing antagonist potency.



[Click to download full resolution via product page](#)

Caption: CysLT₁ and CysLT₂ receptor signaling pathways.

Functional Antagonism Assay Workflow (Calcium Mobilization)



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pharmacological evidence for a distinct leukotriene C4 receptor in guinea-pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the human cysteinyl leukotriene 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
- 4. The molecular characterization and tissue distribution of the human cysteinyl leukotriene CysLT(2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of FPL-55712 Cross-reactivity with Cysteinyl-Leukotriene Receptors]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1673991#cross-reactivity-of-fpl-55712-with-other-cysteinyl-leukotriene-receptors>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com